molecular formula C5H5NS2 B7723089 thiophene-2-carboximidothioic acid

thiophene-2-carboximidothioic acid

Cat. No.: B7723089
M. Wt: 143.2 g/mol
InChI Key: HDXYHAPUCGQOBX-UHFFFAOYSA-N
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Description

Thiophene-2-carboximidothioic acid is an organic compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2-carboximidothioic acid can be synthesized through several methods. One common approach involves the condensation reaction of thiophene-2-carboxylic acid with thioamides under acidic or basic conditions. The reaction typically requires a catalyst, such as phosphorus pentasulfide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-carboximidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of thiophene-2-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or modulate receptor activity, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene-2-carboximidothioic acid stands out due to its specific functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

thiophene-2-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYHAPUCGQOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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